Cas no 101137-68-2 (Carbamic acid, acetylphenyl-, 1,1-dimethylethyl ester)

Carbamic acid, acetylphenyl-, 1,1-dimethylethyl ester structure
101137-68-2 structure
Product Name:Carbamic acid, acetylphenyl-, 1,1-dimethylethyl ester
CAS No:101137-68-2
MF:C13H17NO3
MW:235.278983831406
CID:1130993
PubChem ID:13468778
Update Time:2025-04-20

Carbamic acid, acetylphenyl-, 1,1-dimethylethyl ester Chemical and Physical Properties

Names and Identifiers

    • Carbamic acid, acetylphenyl-, 1,1-dimethylethyl ester
    • tert-butyl N-acetyl-N-phenylcarbamate
    • N-(tert-butoxycarbonyl)acetanilide
    • Carbamic acid, N-acetyl-N-phenyl-, 1,1-dimethylethyl ester
    • 101137-68-2
    • SCHEMBL6182625
    • tert-Butyl acetyl(phenyl)carbamate
    • DTXSID60541621
    • Inchi: 1S/C13H17NO3/c1-10(15)14(11-8-6-5-7-9-11)12(16)17-13(2,3)4/h5-9H,1-4H3
    • InChI Key: OMOSCVOOOSWAEX-UHFFFAOYSA-N
    • SMILES: O(C(N(C(C)=O)C1C=CC=CC=1)=O)C(C)(C)C

Computed Properties

  • Exact Mass: 235.12100
  • Monoisotopic Mass: 235.12084340g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 288
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 46.6Ų

Experimental Properties

  • PSA: 46.61000
  • LogP: 2.97460

Carbamic acid, acetylphenyl-, 1,1-dimethylethyl ester Production Method

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